4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile
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Overview
Description
4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a diethylamino group, a fluoro substituent, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the fluoro group can result in various substituted quinoline derivatives .
Scientific Research Applications
4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the quinoline core can intercalate with DNA or inhibit specific enzymes. The fluoro and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents, such as:
- 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-chloro-2-(methylsulfanyl)-3-quinolinecarbonitrile
- 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(ethylsulfanyl)-3-quinolinecarbonitrile
Uniqueness
The uniqueness of 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the diethylamino and methylsulfanyl groups contribute to its biological activity and solubility .
Properties
Molecular Formula |
C20H27FN4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[5-(diethylamino)pentan-2-ylamino]-6-fluoro-2-methylsulfanylquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H27FN4S/c1-5-25(6-2)11-7-8-14(3)23-19-16-12-15(21)9-10-18(16)24-20(26-4)17(19)13-22/h9-10,12,14H,5-8,11H2,1-4H3,(H,23,24) |
InChI Key |
VOTLIMSLANOCKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C(C(=NC2=C1C=C(C=C2)F)SC)C#N |
Origin of Product |
United States |
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